Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO6S2 and a molecular weight of 327.76 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.
Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Conducted under acidic or basic conditions to yield the carboxylic acid.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Yields various substituted thiophene derivatives.
Hydrolysis: Produces the corresponding carboxylic acid.
Oxidation and Reduction: Results in oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: An intermediate in the synthesis of lornoxicam and other pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Lacks the N-methyl group.
Methyl 5-chloro-3-(N-ethyl-N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Contains an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like lornoxicam .
Biological Activity
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₁₂ClN₁O₆S₂
- CAS Number : 70374-38-8
- Molecular Weight : 341.788 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group and methoxy substituents enhances its potential bioactivity.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit promising antimicrobial properties. For example, studies have shown that various thiophene-based compounds demonstrate effective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound in focus has been evaluated for its efficacy in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 3.125 | XDR Salmonella Typhi |
Compound B | 4.0 | E. coli |
Methyl 5-chloro... | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for Methyl 5-chloro... are yet to be fully established but are expected to be comparable to other effective thiophene derivatives.
Anti-Cancer Potential
In addition to its antibacterial properties, there is emerging evidence suggesting that thiophene derivatives may possess anti-cancer activity. One study highlighted the potential of similar compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways through which Methyl 5-chloro... may exert anti-cancer effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process often includes:
- Formation of the Thiophene Ring : Utilizing precursors that contain halogenated or functionalized thiophenes.
- Sulfamoylation : Introducing the sulfamoyl group through reactions with sulfonamide derivatives.
- Methoxycarbonylation : Adding methoxycarbonyl groups to enhance solubility and bioactivity.
Case Studies
A variety of case studies have explored the biological implications of thiophene derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of synthesized thiophene compounds showed significant antibacterial activity against multi-drug resistant strains, suggesting that modifications to the thiophene structure can enhance potency .
- Molecular Docking Studies : Computational studies have been conducted to predict the interaction between thiophene derivatives and bacterial enzymes, providing insights into their mechanism of action .
Properties
Molecular Formula |
C10H12ClNO6S2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3 |
InChI Key |
AMNIHQZRIVJTPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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